molecular formula C11H9BrN2O B7870709 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B7870709
M. Wt: 265.11 g/mol
InChI Key: CBKCCLXZMCCSGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyclopropyl isocyanate under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aniline derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-cyclopropyl-1,3,4-oxadiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-(3-Chlorophenyl)-5-cyclopropyl-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

    2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Substitution of the cyclopropyl group with a methyl group, which may influence its steric and electronic properties.

Uniqueness

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom can participate in various substitution reactions, while the cyclopropyl group can provide steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKCCLXZMCCSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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